2-(p-Benzylphenoxy)-heptanoic acid

Descripción

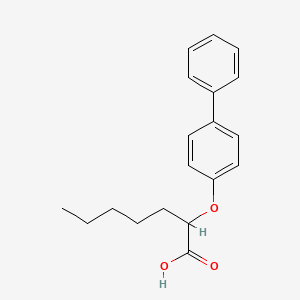

2-(p-Benzylphenoxy)-heptanoic acid is a synthetic organic compound characterized by a heptanoic acid backbone substituted at the 2-position with a p-benzylphenoxy group.

Propiedades

Número CAS |

23471-35-4 |

|---|---|

Fórmula molecular |

C19H22O3 |

Peso molecular |

298.4 g/mol |

Nombre IUPAC |

2-(4-phenylphenoxy)heptanoic acid |

InChI |

InChI=1S/C19H22O3/c1-2-3-5-10-18(19(20)21)22-17-13-11-16(12-14-17)15-8-6-4-7-9-15/h4,6-9,11-14,18H,2-3,5,10H2,1H3,(H,20,21) |

Clave InChI |

WEAFBPWCYVGTAB-UHFFFAOYSA-N |

SMILES |

CCCCCC(C(=O)O)OC1=CC=C(C=C1)C2=CC=CC=C2 |

SMILES canónico |

CCCCCC(C(=O)O)OC1=CC=C(C=C1)C2=CC=CC=C2 |

Sinónimos |

GP 45,699 GP 45699 GP-45,699 GP-45699 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally or Functionally Similar Compounds

The following compounds are selected for comparison based on structural motifs (e.g., heptanoic acid chains, aromatic substituents) or therapeutic relevance (e.g., lipid-lowering agents):

Atorvastatin Calcium

- Structure: A heptanoic acid derivative with fluorophenyl, pyrrole, and phenylcarbamoyl substituents .

- Key Features :

- Mechanism : Competitive inhibition of HMG-CoA reductase, reducing cholesterol biosynthesis.

- Bioavailability : High lipophilicity due to aromatic rings and branched alkyl groups.

- Comparison: Unlike 2-(p-Benzylphenoxy)-heptanoic acid, Atorvastatin’s fluorophenyl and heterocyclic groups enhance target specificity for hepatic enzymes. The benzylphenoxy group in the target compound may confer distinct pharmacokinetic properties, such as prolonged half-life or tissue distribution .

Fenofibrate

- Structure: Contains a phenoxy group linked to a chlorobenzoyl moiety and an isopropyl ester .

- Key Features :

- Mechanism : Activates PPAR-α, promoting fatty acid oxidation.

- Solubility : Low aqueous solubility due to esterification; typically administered in micronized form.

- Comparison: The target compound’s free carboxylic acid group (vs. Fenofibrate’s ester) may improve water solubility but reduce membrane permeability. The benzylphenoxy group could mimic Fenofibrate’s phenoxy-chlorobenzoyl interaction with PPAR-α, suggesting hypothetical lipid-regulating activity .

Benzilic Acid (2-Hydroxy-2,2-diphenylacetic Acid)

- Structure : Diphenylhydroxyacetic acid with two aromatic rings directly bonded to a central carbon .

- Key Features :

- Historical Use : Precursor for anticholinergic agents (e.g., benzilylcholine mustard).

- Physicochemical Properties : LogP ~2.1 (moderate lipophilicity) due to hydroxyl and carboxylic acid groups.

- Comparison: While both compounds feature aromatic systems, Benzilic acid’s rigid diphenyl structure contrasts with the flexible heptanoic acid chain and ether linkage in this compound. This flexibility may enhance the target compound’s adaptability to enzyme active sites .

Data Table: Structural and Functional Comparison

*Predicted using fragment-based methods due to lack of experimental data.

Research Findings and Implications

- Structural Determinants of Activity: The heptanoic acid chain in Atorvastatin and the target compound may facilitate binding to hydrophobic enzyme pockets, but the benzylphenoxy group’s bulkiness could limit access compared to Atorvastatin’s smaller fluorophenyl group . Fenofibrate’s ester group improves oral bioavailability, whereas the free carboxylic acid in this compound might necessitate prodrug formulation for enhanced absorption .

- Therapeutic Potential: If the target compound activates PPAR-α like Fenofibrate, it could serve as a novel fibrate analog with improved solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.